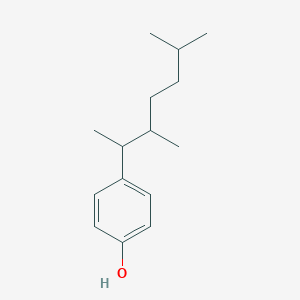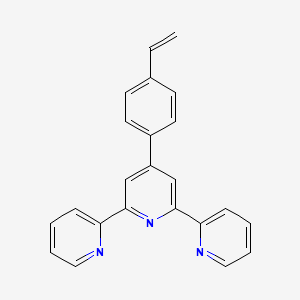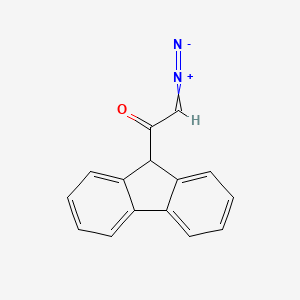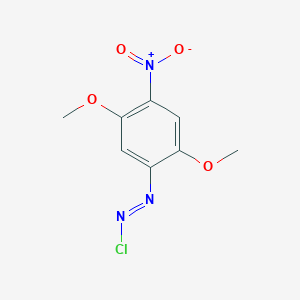
5-Ethoxy-2,2-dimethyl-4-phenyl-2,5-dihydro-1,2-oxasilole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-2,2-dimethyl-4-phenyl-2,5-dihydro-1,2-oxasilole: is a heterocyclic compound that contains silicon, oxygen, and carbon atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2,2-dimethyl-4-phenyl-2,5-dihydro-1,2-oxasilole typically involves the following steps:
Formation of the Silole Ring: The initial step involves the formation of the silole ring through a cyclization reaction. This can be achieved by reacting a suitable silicon-containing precursor with an appropriate reagent under controlled conditions.
Ethoxylation: The ethoxy group is introduced by reacting the intermediate with an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Phenylation: The phenyl group is introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is essential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidized Derivatives: Formation of silanols or siloxanes.
Reduced Derivatives: Formation of silanes or silyl ethers.
Substituted Derivatives: Introduction of various functional groups such as halides, amines, or thiols.
Applications De Recherche Scientifique
5-Ethoxy-2,2-dimethyl-4-phenyl-2,5-dihydro-1,2-oxasilole has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and materials to enhance their properties such as thermal stability and mechanical strength.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.
Mécanisme D'action
The mechanism of action of 5-Ethoxy-2,2-dimethyl-4-phenyl-2,5-dihydro-1,2-oxasilole involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and carbon, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes or receptors, thereby exerting biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-4-phenyl-2,5-dihydro-1,2-oxasilole: Lacks the ethoxy group, which may affect its reactivity and applications.
5-Methoxy-2,2-dimethyl-4-phenyl-2,5-dihydro-1,2-oxasilole:
Uniqueness
The presence of the ethoxy group in 5-Ethoxy-2,2-dimethyl-4-phenyl-2,5-dihydro-1,2-oxasilole imparts unique chemical properties such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
143479-03-2 |
|---|---|
Formule moléculaire |
C13H18O2Si |
Poids moléculaire |
234.37 g/mol |
Nom IUPAC |
5-ethoxy-2,2-dimethyl-4-phenyl-5H-oxasilole |
InChI |
InChI=1S/C13H18O2Si/c1-4-14-13-12(10-16(2,3)15-13)11-8-6-5-7-9-11/h5-10,13H,4H2,1-3H3 |
Clé InChI |
KWPHQEXBTHIOMX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1C(=C[Si](O1)(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Diphosphabicyclo[1.1.0]butane](/img/structure/B12551768.png)

![4-(1H-Imidazo[4,5-b]pyridin-1-yl)butan-1-amine](/img/structure/B12551773.png)

![2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B12551787.png)
![1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]-](/img/structure/B12551805.png)




![1-[4-Bromo-5-(bromomethylidene)-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate](/img/structure/B12551819.png)
![3-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}-2H-1-benzopyran-2-one](/img/structure/B12551827.png)

